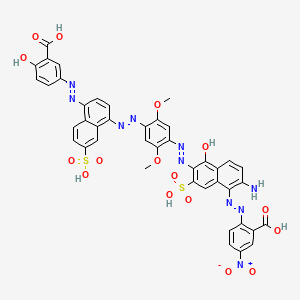

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

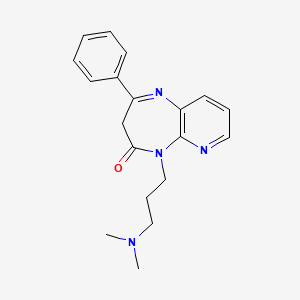

2-((2-アミノ-6-((4-((4-((3-カルボキシ-4-ヒドロキシフェニル)アゾ)-7-スルホ-1-ナフチル)アゾ)-2,5-ジメトキシフェニル)アゾ)-5-ヒドロキシ-7-スルホ-1-ナフチル)アゾ)-5-ニトロ安息香酸は、その鮮やかな色特性で知られる複雑な有機化合物です。それは一般的に染料として使用され、特に ダイレクトブラック21 として知られています。この化合物は、複数のアゾ基、スルホン酸基、ニトロ基を含む複雑な構造によって特徴付けられており、そのユニークな化学的および物理的特性に貢献しています。

製造方法

合成経路および反応条件

2-((2-アミノ-6-((4-((4-((3-カルボキシ-4-ヒドロキシフェニル)アゾ)-7-スルホ-1-ナフチル)アゾ)-2,5-ジメトキシフェニル)アゾ)-5-ヒドロキシ-7-スルホ-1-ナフチル)アゾ)-5-ニトロ安息香酸の合成には、複数のステップが含まれ、主にアゾ結合の形成に焦点を当てています。このプロセスは、通常、芳香族アミンのジアゾ化に始まり、続いてアゾカップリング反応が行われます。 反応条件は、中間体および最終生成物の安定性を確保するために、しばしば酸性環境および制御された温度を必要とします .

工業的製造方法

工業的な設定では、この化合物の製造は、反応条件と収率を一定に維持するために、連続フロー反応器を使用してスケールアップされます。 結晶化やクロマトグラフィーなどの高度な精製技術を使用することにより、不純物の除去と高純度製品の達成が保証されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid involves multiple steps, primarily focusing on the formation of azo bonds. The process typically starts with the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products .

化学反応の分析

反応の種類

2-((2-アミノ-6-((4-((4-((3-カルボキシ-4-ヒドロキシフェニル)アゾ)-7-スルホ-1-ナフチル)アゾ)-2,5-ジメトキシフェニル)アゾ)-5-ヒドロキシ-7-スルホ-1-ナフチル)アゾ)-5-ニトロ安息香酸は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で、ニトロ基はアミンに還元されます。

還元: アゾ基はアミンに還元され、染料構造の分解につながります。

一般的な試薬および条件

これらの反応に使用される一般的な試薬には、アゾ還元のための亜ジチオン酸ナトリウムなどの還元剤、および酸化反応のための過マンガン酸カリウムなどの酸化剤が含まれます。 反応は、一般的に選択性と収率を確保するために、制御されたpHと温度条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アゾ基の還元は、芳香族アミンの生成につながる一方、酸化はニトロソ化合物を生成する可能性があります .

科学研究への応用

2-((2-アミノ-6-((4-((4-((3-カルボキシ-4-ヒドロキシフェニル)アゾ)-7-スルホ-1-ナフチル)アゾ)-2,5-ジメトキシフェニル)アゾ)-5-ヒドロキシ-7-スルホ-1-ナフチル)アゾ)-5-ニトロ安息香酸は、科学研究においてさまざまな用途があります。

化学: クロマトグラフィーや分光法など、さまざまな分析技術における染料として使用されます。

生物学: 顕微鏡分析のために、生物学的組織や細胞を染色するために使用されます。

医学: 診断アッセイでの潜在的な使用と、医用画像におけるマーカーとして調査されています。

科学的研究の応用

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in staining biological tissues and cells for microscopic analysis.

Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.

作用機序

この化合物は、主に可逆的なレドックス反応を起こすことができるアゾ基を通じて作用を及ぼします。これらの反応は、その色特性と、さまざまな基質に結合する能力にとって重要です。スルホン酸基は、水への溶解性を高め、水性溶液での使用に適しています。 ニトロ基は、さまざまな条件下での安定性と反応性に貢献しています .

類似の化合物との比較

類似の化合物

C.I.ダイレクトブラック22: 類似の構造ですが、芳香族環上の置換基が異なります。

C.I.ダイレクトブラック19: アゾ基の数が少なく、官能基が異なります。

C.I.ダイレクトブラック38: 追加のスルホン酸基があり、溶解性を高めています.

独自性

2-((2-アミノ-6-((4-((4-((3-カルボキシ-4-ヒドロキシフェニル)アゾ)-7-スルホ-1-ナフチル)アゾ)-2,5-ジメトキシフェニル)アゾ)-5-ヒドロキシ-7-スルホ-1-ナフチル)アゾ)-5-ニトロ安息香酸は、さまざまな用途において強い着色と汎用性を提供する、複数のアゾ基があるため、際立っています。 スルホン酸基とニトロ基の組み合わせは、溶解性と安定性を高め、研究および工業的設定において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

C.I. Direct Black 22: Similar structure but with different substituents on the aromatic rings.

C.I. Direct Black 19: Contains fewer azo groups and different functional groups.

C.I. Direct Black 38: Features additional sulfonic acid groups, enhancing its solubility.

Uniqueness

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid stands out due to its multiple azo groups, which provide intense coloration and versatility in various applications. Its combination of sulfonic acid and nitro groups also enhances its solubility and stability, making it a valuable compound in both research and industrial settings .

特性

CAS番号 |

84963-15-5 |

|---|---|

分子式 |

C42H30N10O16S2 |

分子量 |

994.9 g/mol |

IUPAC名 |

5-[[4-[[4-[[6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C42H30N10O16S2/c1-67-35-18-33(49-51-39-37(70(64,65)66)16-25-23(40(39)54)7-8-28(43)38(25)50-47-31-9-4-20(52(59)60)14-26(31)41(55)56)36(68-2)17-32(35)48-46-30-11-10-29(22-6-5-21(15-24(22)30)69(61,62)63)45-44-19-3-12-34(53)27(13-19)42(57)58/h3-18,53-54H,43H2,1-2H3,(H,55,56)(H,57,58)(H,61,62,63)(H,64,65,66) |

InChIキー |

OZZMOSWNWQDAOA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O)OC)N=NC5=C(C=C6C(=C5O)C=CC(=C6N=NC7=C(C=C(C=C7)[N+](=O)[O-])C(=O)O)N)S(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

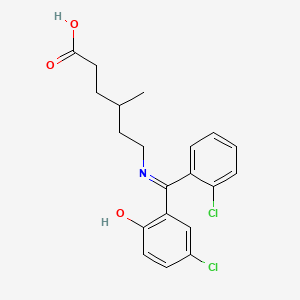

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)

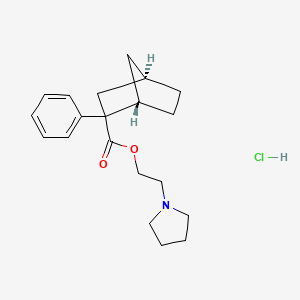

![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)